
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide, also known as PTMP, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. PTMP is a small molecule that is synthesized through a multi-step process, and it exhibits a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial/Anticancer Activities
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide serves as a precursor in synthesizing various heterocyclic compounds. These compounds have shown significant antimicrobial and anticancer activities. For instance, some derivatives displayed high cytotoxicity against MCF-7 breast cancer cell lines and exhibited promising results against various microorganisms (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antiviral Applications
1-Arylpyrazole derivatives, including those of this compound, have been synthesized and evaluated for their antiviral activities. Certain compounds in this series demonstrated promising activity against the vesicular stomatitis virus (El-Telbani et al., 2011).
Structure Determination and Synthetic Pathways
The compound has been instrumental in the synthesis and structure determination of related compounds. Its structure has been determined using techniques like NMR spectroscopy and X-ray crystallography, demonstrating its utility in chemical research (Kariuki et al., 2022).
Development of Novel Heterocyclic Compounds
This chemical is used in the development of various novel heterocyclic compounds, including pyrazolines, thioamides, and thiazoles, showing its versatility in the synthesis of compounds with potential biological activities (Abdelhamid et al., 2019).
KCNQ2 Potassium Channel Opener Activity
Derivatives of this compound have been identified as potent KCNQ2 potassium channel openers, showcasing its application in neurological research (L'Heureux et al., 2005).
Chelating Properties and Antimicrobial Activity
This compound has been utilized in synthesizing ligands with chelating properties. Transition metal chelates derived from it were evaluated for their antifungal activity against various strains, demonstrating its significance in bioinorganic chemistry (Varde & Acharya, 2017).
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14(5-4-13-3-1-10-21-13)16-8-6-12-11-22-15(18-12)19-9-2-7-17-19/h1-5,7,9-11H,6,8H2,(H,16,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBRUCDICRGUSY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
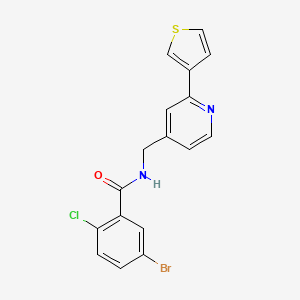
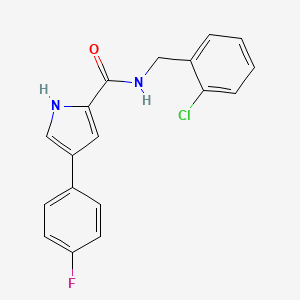
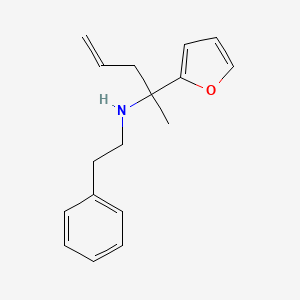
![2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2486125.png)
![2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2486127.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)
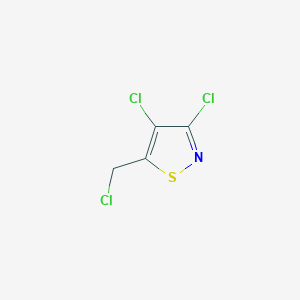
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)
![Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate](/img/structure/B2486134.png)
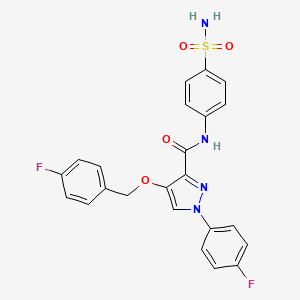
![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)
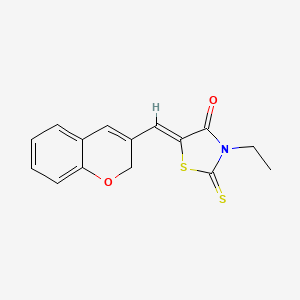
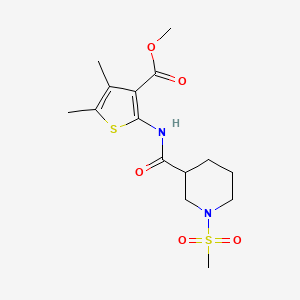
![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)
